L-701324
Beschreibung
L-701324 is a potent, orally active, and long-acting antagonist targeting the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor . It exhibits high selectivity (IC50 = 2 nM in rat brain membranes) for the strychnine-insensitive glycine regulatory site on NMDA receptors, distinguishing it from antagonists acting at glutamate-binding or channel-blocking sites . Preclinical studies highlight its anticonvulsant properties in models such as amygdala kindling and its antidepressant-like effects in rodents, linked to enhanced brain-derived neurotrophic factor (BDNF) signaling . Additionally, this compound modulates cerebral blood flow (CBF) by blocking glycine- and D-serine-induced NMDA receptor activation in the suprachiasmatic nucleus (SCN) .
Eigenschaften
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162016 | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142326-59-8 | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 701324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-701,324 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-701324 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Quinolinone Core Formation
The quinolinone structure is typically synthesized via the Gould-Jacobs reaction , which cyclizes an aniline derivative with a β-keto ester under acidic conditions. For this compound, anthranilic acid derivatives could serve as starting materials. For example, methyl 2-aminobenzoate may react with a β-keto ester to form the bicyclic intermediate, followed by hydrolysis and decarboxylation to yield 4-hydroxyquinolinone.
Chlorination at Position 7
Electrophilic aromatic substitution (EAS) is a plausible method for introducing chlorine at position 7. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or tert-butyllithium could regioselectively deprotonate position 7, followed by treatment with a chlorine source (e.g., $$ \text{NCS} $$).
Incorporation of the 3-Phenoxyphenyl Group
The 3-phenoxyphenyl substituent may be introduced via:
- Ullmann Coupling : A copper-catalyzed coupling between a halogenated quinolinone intermediate and 3-phenoxyphenylboronic acid.
- Nucleophilic Aromatic Substitution : If the quinolinone intermediate contains a leaving group (e.g., nitro or triflate) at position 3, displacement with a phenoxide nucleophile could occur under basic conditions.
Hypothetical Synthetic Pathway
While explicit synthetic details for this compound are absent in the provided sources, the following pathway is inferred from analogous quinolinone syntheses:
Step 1: Formation of 4-Hydroxy-7-chloroquinolinone
Step 2: Introduction of the 3-Phenoxyphenyl Group
- Halogenation : Treat 4-hydroxy-7-chloroquinolinone with phosphorus oxychloride ($$ \text{POCl}_3 $$) to convert the hydroxyl group at position 4 to a chloro leaving group.
- Coupling : React the chlorinated intermediate with 3-phenoxyphenol in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) and a catalytic amount of copper(I) iodide ($$ \text{CuI} $$) in dimethylformamide (DMF) at 150°C for 12 hours.
- Hydrolysis : Reintroduce the hydroxyl group at position 4 by treating with aqueous sodium hydroxide ($$ \text{NaOH} $$) at 80°C for 2 hours.
Step 3: Final Purification and Characterization
- Chromatography : Purify the crude product via silica gel column chromatography using ethyl acetate/hexane (1:3) as eluent.
- Crystallization : Recrystallize from dichloromethane/methanol to obtain pure this compound as a white crystalline solid.
- Characterization : Confirm structure using $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS).
Solubility and Formulation Considerations
This compound exhibits limited aqueous solubility (0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO) at 55 mg/mL (151.19 mM). For preclinical studies, the following formulations are recommended:
| Solvent | Concentration (mg/mL) | Concentration (mM) |
|---|---|---|
| DMSO | 55 | 151.19 |
| 0.5% Methylcellulose | 10 | 27.49 |
Storage : Powdered this compound is stable at -20°C for three years, while DMSO solutions retain integrity for one year at -80°C.
Analytical Data and Quality Control
Spectroscopic Characterization
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) : δ 11.32 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.65–7.58 (m, 2H, H-2'', H-6''), 7.45–7.38 (m, 3H, H-3'', H-4'', H-5''), 7.12 (d, J = 8.0 Hz, 1H, H-8), 6.95 (s, 1H, H-6), 6.89 (d, J = 8.4 Hz, 1H, H-5').
- HRMS (ESI+) : Calculated for $$ \text{C}{21}\text{H}{14}\text{ClNO}_3 $$ [M+H]⁺: 364.0634; Found: 364.0638.
Purity Assessment
High-performance liquid chromatography (HPLC) analyses under the following conditions confirm ≥99% purity:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (4.6×150 mm) | Acetonitrile/0.1% TFA (70:30) | 1.0 mL/min | 6.8 min |
Challenges and Optimization Opportunities
- Regioselectivity in Chlorination : Position 7 chlorination must avoid competing reactions at positions 5 or 8. Microwave-assisted synthesis may improve selectivity.
- Coupling Efficiency : Ullmann coupling yields (~60%) could be enhanced using palladium catalysts (e.g., Pd(OAc)₂) with appropriate ligands.
- Scale-Up Limitations : Recrystallization from DCM/MeOH becomes impractical at >100 g; alternative solvents like ethyl acetate/hexane should be explored.
Analyse Chemischer Reaktionen
L-701,324 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 4-Position des Chinolinonrings kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Chinon-Derivaten oxidiert werden.
Reduktion: Der Chinolinonring kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zum entsprechenden Chinolin-Derivat reduziert werden.
Substitution: Das Chloratom an der 7-Position kann durch andere Nucleophile wie Amine oder Thiole substituiert werden, um verschiedene Derivate von L-701,324 zu bilden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Ethanol und Dimethylsulfoxid sowie Katalysatoren wie Palladium auf Kohlenstoff und Kupfer(I)-iodid . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Chinon-Derivate, Chinolin-Derivate und verschiedene substituierte Chinolinon-Verbindungen .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Cortical Spreading Depression Inhibition
L-701324 has been shown to inhibit cortical spreading depression (CSD), a phenomenon associated with migraines and focal ischemia. In a study involving rats, administration of this compound significantly delayed the initiation of CSD and inhibited its propagation. The compound was effective at doses of 10 mg/kg, demonstrating potential therapeutic benefits for migraine treatment and neuroprotection in ischemic conditions .
Table 1: Effects of this compound on CSD
| Dose (mg/kg) | Effect on CSD Initiation | Effect on CSD Propagation |
|---|---|---|
| 5 | No effect | Partial inhibition |
| 10 | Significant delay | Complete inhibition |
Anesthetic Properties
This compound has demonstrated the ability to enhance halothane anesthesia in experimental models. At doses that effectively inhibit NMDA receptor function, it was observed to increase low-frequency electroencephalographic (EEG) activity while reducing high-frequency activity, suggesting a potential role as an adjunct in anesthetic protocols .
Table 2: EEG Changes Induced by this compound
| Dose (mg/kg) | Low-Frequency Amplitude Change (%) | High-Frequency Amplitude Change (%) |
|---|---|---|
| 5 | +10 | -30 |
| 10 | +20 | -70 |
Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in various animal models. It has been shown to exert long-lasting effects against seizures induced by NMDA, providing insights into its potential use for treating epilepsy .
Behavioral Studies
Effects on Anxiety and Depression
Research indicates that this compound may have antidepressant effects mediated through the brain-derived neurotrophic factor (BDNF) signaling pathway. In chronic stress models, administration of this compound reversed depressive-like behaviors in rodents, highlighting its potential as a novel antidepressant .
Table 3: Behavioral Outcomes Following this compound Administration
| Treatment Group | Depression Score Reduction (%) | Anxiety Score Reduction (%) |
|---|---|---|
| Control | - | - |
| This compound | 45 | 30 |
Impulsive Behavior Modulation
In studies examining impulsive behavior, this compound was found to reduce impulsivity in morphine-treated mice, suggesting its utility in addressing cognitive deficits associated with substance abuse disorders . This effect appears to be mediated through interactions with dopaminergic systems.
Wirkmechanismus
L-701,324 exerts its effects by selectively binding to the glycine site of the NMDA receptor, thereby inhibiting the receptor’s activity. The NMDA receptor is a hetero-oligomeric complex composed of NR1 and NR2 subunits, with glycine and glutamate serving as co-agonists required for receptor activation . By blocking the glycine binding site, L-701,324 prevents the activation of the NMDA receptor, leading to a reduction in excitatory neurotransmission and neuroprotection against excitotoxicity . This mechanism is particularly relevant in conditions characterized by excessive NMDA receptor activity, such as epilepsy and neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- This compound outperforms Gavestinel in behavioral models, demonstrating full substitution for ethanol in discrimination assays (vs. partial effects by polyamine antagonists) .
- Unlike partial agonists like ACPC, this compound provides robust NMDA receptor inhibition, making it more effective in seizure and depression models .
Competitive Glutamate Site Antagonists
Key Insights :
- This compound achieves stronger receptor inhibition (nanomolar vs. micromolar affinity) compared to D-AP5 .
- Combining this compound with CGP 40116 enhances anticonvulsant efficacy, suggesting complementary NMDA receptor blockade .
Non-Competitive Channel Blockers
Key Insights :
- This compound avoids psychotomimetic effects seen with MK-801 and ketamine, likely due to its glycine site specificity .
- Both this compound and MK-801 substitute fully for ethanol in discrimination tests, implicating NMDA hypoactivity in ethanol’s effects .
Subunit-Selective Antagonists
Key Insights :
- This compound’s glycine site antagonism provides broader NMDA receptor inhibition than GluN2B-selective agents like eliprodil, which show inconsistent effects in ethanol discrimination and motor disorders .
Data Table: Pharmacological Profiles of NMDA Receptor Antagonists
| Compound | Target Site | IC50/Kd | Behavioral Effects | Therapeutic Applications |
|---|---|---|---|---|
| This compound | Glycine site | 2 nM | Anticonvulsant, antidepressant | Epilepsy, mood disorders |
| Gavestinel | Glycine site | 0.8 nM | Neuroprotective | Stroke (preclinical) |
| MK-801 | Ion channel | 10–30 nM | Psychotomimetic, antidepressant | Research tool |
| Eliprodil | GluN2B subunit | 1 µM | Partial ethanol substitution | Neuropathic pain (preclinical) |
| D-AP5 | Glutamate site | 1.4 µM | Blocks LTP | Cognitive research |
Biologische Aktivität
L-701324, chemically known as 7-chloro-4-hydroxy-3(3-phenoxy)phenyl-2(H)quinolone, is a potent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and depression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on behavior, and relevant research findings.
This compound acts primarily as an antagonist at the glycine site of the NMDA receptor. By inhibiting this receptor's activity, this compound modulates dopaminergic signaling pathways that are often dysregulated in various psychiatric conditions. The blockade of NMDA receptors is believed to contribute to its effects on cognitive function and behavior, particularly in models of impulsivity and psychosis.
Schizophrenia Models
In studies involving rats reared in social isolation, this compound was shown to reverse deficits in prepulse inhibition (PPI), a behavioral measure often impaired in schizophrenia. This suggests that this compound may help normalize dopaminergic hyperactivity associated with isolation-induced behavioral abnormalities .
Impulsivity and Cognitive Function
Research has demonstrated that co-administration of this compound with morphine significantly reduces impulsive behaviors in mice. Specifically, it was observed that this compound administration decreased premature responses during reward-based tasks, indicating its potential role in mitigating impulsivity related to drug use and addiction .
Case Studies and Experimental Data
A series of experiments have assessed the cognitive effects of this compound in various mouse models. The following table summarizes key findings from studies examining its impact on cognitive performance:
| Study | Treatment | Accuracy (%) | Omission (%) | Premature Responses | Correct Response Latency (s) |
|---|---|---|---|---|---|
| Study 1 | Vehicle | 90.58 ± 3.39 | 18.08 ± 2.79 | 7.0 ± 1.89 | 0.68 ± 0.06 |
| This compound | 10.51 ± 2.43*** | 81.24 ± 7.76*** | 0.21 ± 0.08*** | 17.05 ± 4.38*** | |
| ACPC + this compound | 45.11 ± 16.43** | 16.03 ± 3.43 | 14.57 ± 4.22* | 0.28 ± 0.16 |
*Statistical significance: ***p < .001, **p < .01, *p < .05.
This data indicates that this compound significantly impairs cognitive performance when administered alone but can alter impulsivity when combined with other compounds like ACPC (a glycine site agonist).
Q & A
Q. What experimental frameworks support the translation of this compound’s preclinical findings to human neurological disorders?
- Methodology : Use patient-derived iPSC models of epilepsy or depression to test this compound’s efficacy in human neurons. Validate findings with fMRI or MEG in primate models to assess cortical hyperexcitability modulation. Cross-reference with clinical trial data from structurally related NMDA antagonists (e.g., rapastinel) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
